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Compound of Interest

Compound Name:
Ethyl 2-(4-iodo-3-methyl-1H-

pyrazol-1-yl)acetate

CAS No.: 1354704-28-1

Cat. No.: B3047135

Get Quote

Introduction: The Strategic Value of the Iodo-
Pyrazole Scaffold
In modern drug discovery, the pyrazole ring acts as a privileged scaffold, often serving as a

bioisostere for phenyl or heteroaryl rings to optimize lipophilicity and metabolic stability.[1][2]

The introduction of an iodine substituent transforms this stable heterocycle into a highly

versatile functional handle.

Substituted iodo-pyrazoles are not merely intermediates; they are "chemical chameleons" that

offer two distinct strategic advantages:

Synthetic Utility: The C–I bond is the most reactive among halo-pyrazoles for palladium-

catalyzed cross-coupling, enabling rapid library generation.

Molecular Recognition: The iodine atom acts as a potent halogen bond donor (Lewis acid),

capable of forming specific, directional interactions with carbonyl oxygens or backbone

nitrogens in protein active sites—a feature increasingly exploited in rational drug design.
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Physical Properties
The physicochemical profile of iodo-pyrazoles is dominated by the polarizability of the iodine

atom and the amphoteric nature of the pyrazole ring.

Physicochemical Metrics
The following table summarizes the core physical data for the parent compound, 4-iodo-1H-

pyrazole, which serves as the baseline for substituted derivatives.

Property Value / Range Notes

Molecular Weight 193.97 g/mol
High atom economy relative to

reactivity.[3]

Melting Point 108 – 110 °C
Solid at room temperature;

stable crystalline form.

Lipophilicity (LogP) ~1.7

Significantly more lipophilic

than pyrazole (LogP ~0.2),

enhancing membrane

permeability.

Solubility (LogS) -1.60 (mol/L)

Moderately soluble in water;

highly soluble in DCM, DMSO,

MeOH.

pKa (Conjugate Acid) ~1.5 – 2.0 (Est.)
Iodine (-I effect) lowers basicity

relative to pyrazole (pKa 2.5).

pKa (NH Acidity) ~13.5 (Aq.) / 27.0 (MeCN)

Iodine increases NH acidity,

facilitating deprotonation for N-

alkylation.

Structural & Electronic Characteristics
Bond Lengths: The C–I bond length is approximately 2.08 Å, significantly longer than C–Br

or C–Cl, contributing to its lability in oxidative addition steps.
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Crystallographic Packing: Unlike 4-chloro- and 4-bromo-pyrazoles which form trimeric

hydrogen-bonded clusters, 4-iodo-pyrazole crystallizes in catemeric (chain-like) networks.[4]

[5] This is driven by the interplay between hydrogen bonding (NH···N) and weak halogen

bonding interactions.[6]

The Sigma-Hole: The iodine atom exhibits a pronounced region of positive electrostatic

potential (the

-hole) on the extension of the C–I bond axis. This feature allows the iodine to act as a Lewis
acid in Halogen Bonding (XB) interactions (See Section 4).

Chemical Reactivity & Synthesis
The reactivity of iodo-pyrazoles is defined by the position of the iodine (C3, C4, or C5) and the

protecting group on the nitrogen.

Synthetic Workflows: Accessing the Scaffold
Direct iodination is the most common route to 4-iodo-pyrazoles, while C5-iodo derivatives

typically require lithiation strategies.

Method A: Electrophilic Iodination (C4-Selective)

Reagents:

/ Ceric Ammonium Nitrate (CAN) or NIS / TFA.

Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrazole ring directs

the electrophile (

) to the C4 position.

Scope: Works well for electron-rich and neutral pyrazoles.

Method B: Lithiation / Trapping (C5-Selective)

Reagents:
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-BuLi / THF /

, followed by

.

Mechanism: Directed ortho-metallation (DoM) or deprotonation of the most acidic C5-proton

(if N1 is blocked).

Scope: Essential for synthesizing 5-iodo-pyrazoles, which are otherwise difficult to access.

Cross-Coupling Capabilities
The C–I bond in pyrazoles is highly activated for transition-metal catalysis.

Suzuki-Miyaura: Standard coupling with boronic acids. 4-iodo-pyrazoles couple under milder

conditions than their bromo-counterparts.

Sonogashira: Facile coupling with terminal alkynes.

Buchwald-Hartwig: C–N bond formation to create amino-pyrazoles.

Experimental Protocol: Suzuki Coupling of 4-Iodo-1H-Pyrazole
This protocol is a self-validating system for synthesizing 4-aryl-pyrazoles.

Reagents: 4-Iodo-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(5 mol%),

(3.0 equiv).

Solvent: Dioxane : Water (4:1 v/v). Degassing is critical to prevent homocoupling.

Procedure:

Charge a reaction vial with solid reagents.

Add degassed solvent mixture under Argon flow.

Seal and heat to 80–90 °C for 4–6 hours.
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Validation: Monitor by TLC (EtOAc/Hexane). The starting iodide (

) should disappear, replaced by a fluorescent product spot.

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography.

Visualization of Reaction Pathways
The following diagram illustrates the divergence in synthetic pathways based on the reagents

used (Electrophilic vs. Lithiation) and the subsequent utility of the C-I bond.
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Caption: Divergent synthetic pathways for regioselective iodination and downstream

applications.

The "Iodine Effect" in Drug Design
Halogen Bonding (XB)
In medicinal chemistry, the iodine atom is not merely a steric placeholder. It engages in

Halogen Bonding, a non-covalent interaction where the iodine acts as an electrophile (donor)

and a protein residue (backbone carbonyl O, His-imidazole N) acts as a nucleophile (acceptor).

Mechanism: The electron density on the iodine is anisotropic. While the equatorial belt is

electron-rich (repulsive), the axial tip (opposite the C-I bond) is electron-deficient (positive

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3047135/docs?utm_src=pdf-body-img#physical-and-chemical-properties-of-substituted-iodo-pyrazoles-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047135?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-hole).

Strength: C–I···O interactions can approach the strength of weak hydrogen bonds (1–5

kcal/mol).

Directionality: Highly linear (

), allowing for precise geometric constraints in ligand binding.

Metabolic Stability
Substituting a phenyl ring with an iodo-pyrazole can block metabolic "soft spots." The C–I bond

is generally robust against Phase I oxidative metabolism (CYP450), unlike C–H bonds which

are prone to hydroxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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